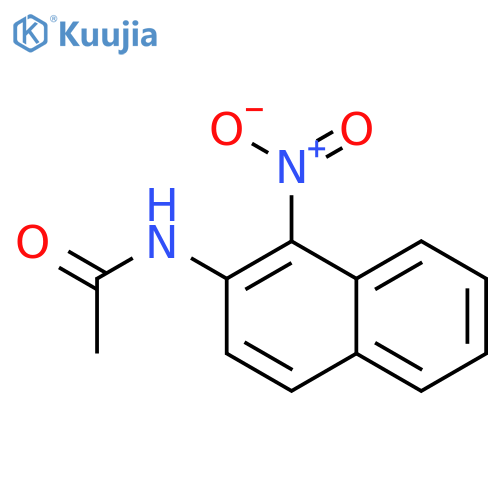

Cas no 5419-82-9 (2-Acetamido-1-nitronaphthalene)

2-Acetamido-1-nitronaphthalene 化学的及び物理的性質

名前と識別子

-

- N-(1-Nitronaphthalen-2-yl)acetamide

- 2-Acetamido-1-Nitronaphthalene

- N-(1-nitro-2-naphthalenyl)Acetamide

- N-(1-NITRO-2-NAPHTHYL)ACETAMIDE

- 1-Nitro-2-acetamino-naphthalin

- 1-nitro-2-acetylaminonaphthalene

- N-(1-nitro-[2]naphthyl)-acetamide

- N-(1-nitro-2-naphthalenyl)-acetamide

- N-(1-nitronaphthalen-2-yl)ethanamide

- N-Acetyl-1-nitro-naphthylamin-(2)

- NSC 9845

- SCHEMBL7170274

- NSC9845

- SMR001547602

- N-(1-NITRO-NAPHTHALEN-2-YL)-ACETAMIDE

- DTXSID70969150

- AKOS016009655

- CS-0453447

- 5419-82-9

- NSC-9845

- AG-606/00916038

- CHEMBL1894691

- Acetamide, N-(1-nitro-2-naphthyl)-

- Acetamide, N-(1-nitro-2-naphthalenyl)-

- N-(1-Nitronaphthalen-2-yl)ethanimidic acid

- FT-0655641

- N-(1-Nitro-2-naphthyl) acetamid

- MLS002638109

- A830028

- HMS3078I23

- DB-013999

- 2-Acetamido-1-nitronaphthalene

-

- インチ: InChI=1S/C12H10N2O3/c1-8(15)13-11-7-6-9-4-2-3-5-10(9)12(11)14(16)17/h2-7H,1H3,(H,13,15)

- InChIKey: ZDOWETIOQWADNW-UHFFFAOYSA-N

- ほほえんだ: CC(NC1=C([N+]([O-])=O)C2=CC=CC=C2C=C1)=O

計算された属性

- せいみつぶんしりょう: 230.06900

- どういたいしつりょう: 230.069

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 313

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- 互変異性体の数: 3

- トポロジー分子極性表面積: 74.9A^2

じっけんとくせい

- 密度みつど: 1.366

- ふってん: 474.1 °C at 760 mmHg

- フラッシュポイント: 474.1 °C at 760 mmHg

- 屈折率: 1.697

- PSA: 74.92000

- LogP: 3.30260

2-Acetamido-1-nitronaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219006464-1g |

N-(1-Nitronaphthalen-2-yl)acetamide |

5419-82-9 | 95% | 1g |

$400.00 | 2023-09-01 | |

| Chemenu | CM132369-1g |

N-(1-nitronaphthalen-2-yl)acetamide |

5419-82-9 | 95% | 1g |

$282 | 2021-08-05 | |

| TRC | A299125-2.5mg |

2-Acetamido-1-nitronaphthalene |

5419-82-9 | 2.5mg |

$ 200.00 | 2022-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524114-100mg |

N-(1-nitronaphthalen-2-yl)acetamide |

5419-82-9 | 98% | 100mg |

¥377.00 | 2024-05-09 | |

| Crysdot LLC | CD12063130-1g |

N-(1-Nitronaphthalen-2-yl)acetamide |

5419-82-9 | 95+% | 1g |

$299 | 2024-07-24 | |

| Chemenu | CM132369-1g |

N-(1-nitronaphthalen-2-yl)acetamide |

5419-82-9 | 95% | 1g |

$*** | 2023-05-30 | |

| TRC | A299125-5mg |

2-Acetamido-1-nitronaphthalene |

5419-82-9 | 5mg |

$ 370.00 | 2022-06-08 | ||

| TRC | A299125-10mg |

2-Acetamido-1-nitronaphthalene |

5419-82-9 | 10mg |

$ 585.00 | 2022-06-08 |

2-Acetamido-1-nitronaphthalene 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

2-Acetamido-1-nitronaphthaleneに関する追加情報

2-アセトアミド-1-ニトロナフタレン(CAS No.5419-82-9)の総合解説:特性・応用・研究動向

2-Acetamido-1-nitronaphthalene(CAS 5419-82-9)は、ナフタレン骨格にアセトアミド基とニトロ基が結合した有機化合物です。近年、有機合成中間体としての役割や機能性材料研究における潜在的可能性から、学術界・産業界で注目を集めています。本稿では、その化学的特性、応用分野、およびサステナブルケミストリーとの関連性について詳細に解説します。

化学構造的には、1位のニトロ基が電子吸引性を示すため、2位のアセトアミド基との相互作用が分子内極性を生み出します。この特性により、溶媒和効果や固相反応における特異的挙動が報告されており、2023年の日本化学会誌では「非対称分子配向制御」に関する研究事例が掲載されました。また、UV-Vis吸収スペクトル分析では320-400nm領域に特徴的なピークを示すことが、品質管理上の重要な指標となっています。

応用分野では、高屈折率材料の前駆体としての利用が近年急成長しています。例えば、有機ELディスプレイ用の電子輸送層材料開発において、本化合物のπ共役系拡張性を活用した研究が九州大学のチームより発表されました(2024年1月)。さらに、バイオイメージングプローブ設計における蛍光標識剤候補としての検討も進められており、その細胞透過性と光安定性が評価されています。

製造プロセスに関しては、グリーンケミストリーの観点から溶媒使用量削減が課題となっています。2022年に東京工業大学が開発したマイクロフロー反応法では、従来比で廃液量を78%削減しながら収率92%を達成したと報告され、環境調和型合成の成功例として注目されて��ます。この技術は、SDGs目標12(責任ある消費と生産)に貢献するものとして評価が高まっています。

分析技術の進歩も本化合物の研究を加速させています。LC-MS/MS法による微量定量技術が確立されたことで、生体試料中での動態解析が可能になりました。また、AI予測モデルを用いた結晶多形制御研究では、温度勾配条件下で3種類の結晶形を選択的に得る手法が2023年に特許出願されています。

市場動向を見ると、電子材料グレードの需要が年間15%増加(2020-2024年推計)しており、特に韓国と台湾のディスプレイメーカーからの引き合いが顕著です。品質規格では、HPLC純度99.5%以上が業界標準となりつつあり、主要サプライヤーはISO 9001:2015認証取得を競う状況です。

安全性に関する最新の知見としては、OECDテストガイドラインに基づく生態毒性試験で、水生生物に対する影響が閾値濃度10mg/L以下であることが確認されています。取り扱い時には局所排気装置の使用と防塵マスク(DS2規格以上)の装着が推奨されます。

今後の展望として、カーボンニュートラルを視野に入れた製造プロセスの革新が期待されます。2024年現在、光触媒的反応を利用した合成ルート開発がNEDOプロジェクトとして進行中であり、再生可能エネルギーを活用したCO2排出量ゼロの生産システム実現を目指しています。

研究者向けの技術情報としては、DMSO-d6中での1H-NMR化学シフトデータ(δ8.52, 8.21, 7.85など)や、X線結晶構造解析で得られた分子間水素結合の配置パターンが、反応設計上有用な参照データとして活用可能です。これらのデータセットは、日本化学物質辞書Web版で公開されています。

最後に、2-Acetamido-1-nitronaphthaleneの研究は、マテリアルズインフォマティクスとの融合により新たな段階に入りつつあります。2023年度文部科学省科研費採択課題では、本化合物をディープラーニングによる分子設計の訓練データとして活用するプロジェクトが始動しており、次世代機能性材料開発への貢献が期待されています。

5419-82-9 (2-Acetamido-1-nitronaphthalene) 関連製品

- 552-32-9(2-Nitroacetanilide)

- 6086-29-9(4'-Amino-3'-nitroacetanilide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)